molecular formula C13H9BrN2 B126899 alpha-(4-Bromophenyl)pyridine-2-acetonitrile CAS No. 85750-24-9

alpha-(4-Bromophenyl)pyridine-2-acetonitrile

Cat. No. B126899
CAS RN: 85750-24-9
M. Wt: 273.13 g/mol
InChI Key: PMKCUNAECONNCQ-UHFFFAOYSA-N
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Description

Alpha-(4-Bromophenyl)pyridine-2-acetonitrile is a chemical model used for the study and analysis of human buccal absorption of pharmaceuticals . It is an organic cyano compound, which is an important intermediate in organic synthesis . Due to the high reactivity of the cyano group, it can be hydrogenated to produce the corresponding amine compounds, which are important raw materials for the manufacture of medicines, pesticides, dyes, fragrances, surfactants, etc., and are widely used in various fields of the national economy .


Synthesis Analysis

The synthesis of alpha-(4-Bromophenyl)pyridine-2-acetonitrile involves the reaction of 4-bromobenzyl bromide (5.00g, 0.020 mol) with sodium cyanide (1.18 g, 0.024 mol, 1.2 equivalents) in a suspension of DMF-water (9:1, 35 ml) at 40°C for 12 hours . The reaction mixture is quenched with water and extracted with EtOAc. The combined organics are then washed with saturated NaCl and dried with Na2SO4 .


Chemical Reactions Analysis

Alpha-(4-Bromophenyl)pyridine-2-acetonitrile undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine .


Physical And Chemical Properties Analysis

The molecular weight of alpha-(4-Bromophenyl)pyridine-2-acetonitrile is 273.13 g/mol . The compound has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 271.99491 g/mol . The topological polar surface area is 36.7 Ų . The compound has a heavy atom count of 16 .

Scientific Research Applications

Quantitative Analysis in Pharmaceuticals

Alpha-(4-Bromophenyl)pyridine-2-acetonitrile has been utilized in the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of its presence as an impurity in Brompheniramine Maleate Active Pharmaceutical Ingredient. This method, validated according to International Conference on Harmonisation (ICH) guidelines, is specific, linear, accurate, precise, and robust, enabling the quantification of this impurity at parts per million (ppm) level in pharmaceutical samples (Wagh, Kothari, & Lokhande, 2017).

Nucleophilic Substitution Reactions

The kinetics of nucleophilic substitution reactions involving thiophenyl 4-nitrobenzoates and pyridines in acetonitrile have been investigated, showing a change in the rate-determining step with the basicity of the pyridine nucleophile. This study provides insights into the mechanistic aspects of nucleophilic substitution reactions, which are fundamental in organic synthesis (Koh, Han, & Lee, 1999).

Crystallographic and Structural Analysis

Research has explored the crystal structure of a ferrocenylpyrazolo[2,3-a]pyridine compound incorporating alpha-(4-Bromophenyl)pyridine-2-acetonitrile, providing insights into the arrangement of various ring systems and their planarity. This structural analysis contributes to the understanding of molecular conformations and their potential applications in materials science (Sarkhel, Srivastava, Ram, Maulik, Broder, & Howard, 2000).

Solvent Effects on Halogen Bond Symmetry

Studies on the solvent effects on halogen bond symmetry have shown that acetonitrile, despite its polarity, does not compete with pyridine for halogen bonding, indicating the importance of solvent choice in modulating the energy of halogen bond interactions. This research has implications for understanding solvent influences on molecular interactions and their applications in crystal engineering (Carlsson, Uhrbom, Karim, Brath, Gräfenstein, & Erdélyi, 2013).

Basicity Scale in Acetonitrile

A self-consistent spectrophotometric basicity scale in acetonitrile covering a range between pyridine and DBU has been developed. This scale aids in understanding the relative basicity of various bases, providing a valuable tool for reactions where base strength is a critical factor (Kaljurand, Rodima, Leito, Koppel, & Schwesinger, 2000).

properties

IUPAC Name

2-(4-bromophenyl)-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKCUNAECONNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001006362
Record name (4-Bromophenyl)(pyridin-2-yl)acetonitrile
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Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(4-Bromophenyl)pyridine-2-acetonitrile

CAS RN

85750-24-9
Record name α-(4-Bromophenyl)-2-pyridineacetonitrile
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Record name alpha-(4-Bromophenyl)pyridine-2-acetonitrile
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Record name (4-Bromophenyl)(pyridin-2-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-bromophenyl)pyridine-2-acetonitrile
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